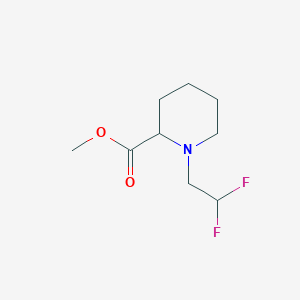

Methyl 1-(2,2-difluoroethyl)piperidine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

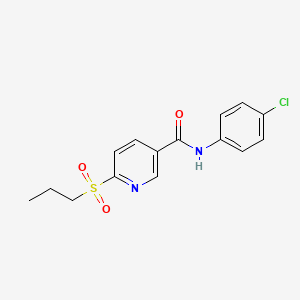

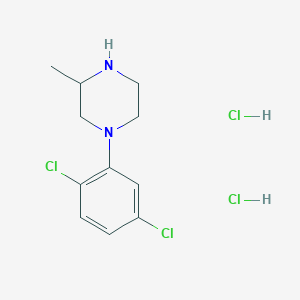

“Methyl 1-(2,2-difluoroethyl)piperidine-2-carboxylate” is a chemical compound with the CAS Number: 1565620-86-1 . It has a molecular weight of 207.22 . The IUPAC name for this compound is “this compound” and its InChI Code is 1S/C9H15F2NO2/c1-14-9(13)7-4-2-3-5-12(7)6-8(10)11/h7-8H,2-6H2,1H3 .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H15F2NO2 . This indicates that the molecule is composed of 9 carbon atoms, 15 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis

“this compound” is a liquid .Wissenschaftliche Forschungsanwendungen

PET Imaging of Microglia

One significant application of piperidine derivatives in scientific research is in the development of PET radiotracers for imaging microglia in the brain, which is crucial for studying neuroinflammation associated with neuropsychiatric disorders. The compound [11C]CPPC, a piperidine derivative, has been developed for targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia, providing insights into the role of microglia in brain diseases and injuries, including Alzheimer’s and Parkinson’s disease. This advancement allows for noninvasive imaging of reactive microglia and the evaluation of neuroinflammatory responses, facilitating the development of therapeutics targeting neuroinflammation (Horti et al., 2019).

Corrosion Inhibition

Piperidine derivatives have been explored for their potential in corrosion inhibition, particularly for the protection of iron surfaces. Studies involving quantum chemical calculations and molecular dynamics simulations have identified piperidine derivatives as effective corrosion inhibitors, providing insights into their adsorption behaviors and interaction with metal surfaces. Such research contributes to the development of more efficient corrosion-resistant materials and coatings, crucial for extending the lifespan of metal structures and components in various industries (Kaya et al., 2016).

Synthesis of Piperidine-related Alkaloids

Research into the synthesis of piperidine-related alkaloids using piperidine derivatives as building blocks has been significant for the development of pharmaceuticals and biologically active compounds. The novel synthesis approaches employing piperidine derivatives facilitate the creation of diverse and complex alkaloid structures, opening new avenues for drug discovery and development (Takahata et al., 2002).

Biocatalytic Cascade Reactions

Piperidine derivatives have been utilized in biocatalytic cascade reactions to achieve enantiomerically pure chiral mono- and disubstituted piperidines and pyrrolidines. This approach, involving enzymes like carboxylic acid reductase (CAR), ω-transaminase (ω-TA), and imine reductase (IRED), represents a significant step forward in green chemistry, allowing for the efficient and environmentally friendly synthesis of chiral compounds. Such methodologies have applications in pharmaceutical synthesis, where the stereochemistry of drug molecules can be crucial for their efficacy (Hussain et al., 2016).

Development of Anticancer Agents

The exploration of piperidine derivatives for their anticancer properties has led to the identification of compounds with promising activity against various cancer cell lines. This research is instrumental in the ongoing search for more effective and selective anticancer drugs, highlighting the potential of piperidine derivatives in therapeutic applications (Rehman et al., 2018).

Safety and Hazards

The safety information available indicates that “Methyl 1-(2,2-difluoroethyl)piperidine-2-carboxylate” is associated with some hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P402 + P404 (Store in a dry place. Store in a closed container) .

Eigenschaften

IUPAC Name |

methyl 1-(2,2-difluoroethyl)piperidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO2/c1-14-9(13)7-4-2-3-5-12(7)6-8(10)11/h7-8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFKKRGVEHIKRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCN1CC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylthiazol-2-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2673410.png)

![2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2673412.png)

![(NZ)-N-[1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2673415.png)

![3-(1,3-Benzodioxol-5-yl)-6-[(4-fluorophenyl)methylsulfanyl]pyridazine](/img/structure/B2673417.png)

![3-(2-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2673421.png)

![8-Prop-2-enoyl-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2673425.png)

![2-(2,6-Dimethylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2673427.png)